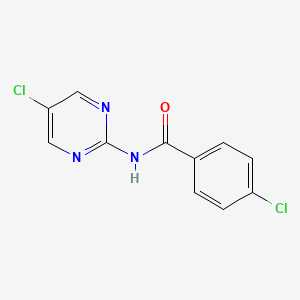

4-氯-N-(5-氯嘧啶-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a chloro group attached to the benzamide moiety and another chloro group attached to the pyrimidine ring. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

科学研究应用

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets. It can be used to study enzyme inhibition, receptor binding, and signal transduction pathways.

Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules. It can be used to identify potential drug targets and elucidate mechanisms of action.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes. It can be used in the production of agrochemicals, dyes, and polymers.

作用机制

Target of Action

Similar compounds have been found to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.

Mode of Action

It’s known that benzamide derivatives can act aspotent antagonists against P2X7 receptors . These receptors are involved in several biological processes, including inflammation and pain sensation.

Biochemical Pathways

Based on its potential interaction with p2x7 receptors, it may influence thepurinergic signaling pathway , which is involved in a variety of cellular functions, including neurotransmission, muscle contraction, and inflammatory responses .

Result of Action

Similar compounds have been found to exhibitglucose-lowering effects . This suggests that 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide may have potential applications in the treatment of conditions like diabetes.

生化分析

Biochemical Properties

It is known that pyrimidine derivatives, which include 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide, have a wide range of biological activities . They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Cellular Effects

It is known that pyrimidine derivatives can have a wide range of effects on cells . For example, they can modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . They can also have antimicrobial, antifungal, and antiparasitic effects .

Molecular Mechanism

It is known that pyrimidine derivatives can interact with a wide range of biomolecules . For example, they can inhibit DNA topoisomerase II , and they can modulate the activity of various enzymes .

Temporal Effects in Laboratory Settings

It is known that pyrimidine derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that pyrimidine derivatives can have a wide range of effects in animal models, depending on the dosage .

Metabolic Pathways

It is known that pyrimidine derivatives can interact with a wide range of enzymes and cofactors .

Transport and Distribution

It is known that pyrimidine derivatives can interact with a wide range of transporters and binding proteins .

Subcellular Localization

It is known that pyrimidine derivatives can be directed to specific compartments or organelles based on various signals and post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloropyrimidine-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In industrial settings, the production of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.

化学反应分析

Types of Reactions

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: The benzamide moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are typically performed in aqueous or organic solvents under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are substituted derivatives of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide, depending on the nucleophile used.

Reduction Reactions: The major products are amines or alcohols derived from the reduction of the benzamide or pyrimidine moieties.

Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives of the benzamide moiety.

相似化合物的比较

Similar Compounds

- 4-chloro-N-(2-chloropyrimidin-4-yl)benzamide

- 4-chloro-N-(3-chloropyrimidin-5-yl)benzamide

- 4-chloro-N-(4-chloropyrimidin-6-yl)benzamide

Uniqueness

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the chloro groups at specific positions can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

生物活性

4-Chloro-N-(5-chloropyrimidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action

The compound primarily targets P2X7 receptors , which are involved in various physiological processes, including inflammation and neurotransmission. Compounds similar to 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide have been shown to act as potent antagonists against these receptors, suggesting a potential role in modulating inflammatory responses and pain pathways.

Biochemical Pathways

The interaction with P2X7 receptors indicates that this compound may influence the purinergic signaling pathway . This pathway is crucial for cellular functions such as muscle contraction and neurotransmission. Additionally, it has been associated with glucose-lowering effects , which could be beneficial in metabolic disorders.

Antimicrobial and Anticancer Properties

Research has indicated that benzamide derivatives, including 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide, exhibit a range of biological activities. These include:

- Antimicrobial activity : The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

- Anticancer potential : Similar pyrimidine derivatives have demonstrated anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and survival .

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Inhibits signaling pathways related to tumor growth |

| Anti-inflammatory | Modulates inflammatory responses via P2X7 receptor antagonism |

Case Study 1: Potassium Channel Openers

A study on related benzamide compounds revealed their effectiveness as KCNQ2/Q3 potassium channel openers . These compounds were tested in animal models for epilepsy and pain, highlighting their therapeutic potential in neurological disorders. The best-performing compound from this series had an EC50 of 0.38 μM, indicating high potency .

Case Study 2: Structure-Activity Relationships

Research focused on the structure-activity relationships (SAR) of pyrimidine derivatives demonstrated that specific substitutions on the pyrimidine ring significantly influenced biological activity. For instance, modifications in the chloro groups affected binding affinity and pharmacokinetic properties, leading to enhanced therapeutic profiles .

Dosage Effects and Toxicity

The biological effects of 4-chloro-N-(5-chloropyrimidin-2-yl)benzamide can vary significantly based on dosage. Studies indicate that lower doses may provide beneficial effects without substantial toxicity, while higher doses could lead to adverse reactions. This underscores the importance of optimizing dosage in therapeutic applications.

属性

IUPAC Name |

4-chloro-N-(5-chloropyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O/c12-8-3-1-7(2-4-8)10(17)16-11-14-5-9(13)6-15-11/h1-6H,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDWNWXVILBCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。